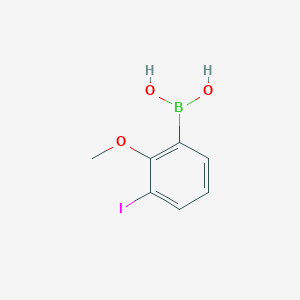

3-Iodo-2-methoxyphenylboronic acid

Description

3-Iodo-2-methoxyphenylboronic acid (CAS: Not explicitly provided in evidence) is a boronic acid derivative featuring a methoxy group at the ortho-position and an iodine substituent at the meta-position relative to the boronic acid group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with tailored electronic and steric properties. The iodine atom enhances electrophilicity at the aryl ring, while the methoxy group contributes electron-donating effects, influencing reactivity in catalytic processes .

Properties

Molecular Formula |

C7H8BIO3 |

|---|---|

Molecular Weight |

277.85 g/mol |

IUPAC Name |

(3-iodo-2-methoxyphenyl)boronic acid |

InChI |

InChI=1S/C7H8BIO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3 |

InChI Key |

JXUSTXOVSUSRAB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=CC=C1)I)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxyphenylboronic acid typically involves the iodination of 2-methoxyphenylboronic acid. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of 3-Iodo-2-methoxyphenylboronic acid may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds, styrenes.

Oxidation: Phenols, quinones.

Substitution: Aryl amines, aryl thiols.

Scientific Research Applications

3-Iodo-2-methoxyphenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methoxyphenylboronic acid primarily involves its role as a reagent in chemical reactions. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The iodine atom can participate in electrophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Methoxyphenylboronic Acids

2-Fluoro-3-methoxyphenylboronic acid (CAS: 352303-67-4):

- Substitutes iodine with fluorine, reducing steric bulk but increasing electronegativity. Fluorine’s inductive electron-withdrawing effect may lower the aryl ring’s reactivity in cross-coupling compared to iodine’s leaving-group capability .

- Applications: Preferable for synthesizing fluorinated pharmaceuticals due to fluorine’s metabolic stability.

Methoxy-Substituted Boronic Acids

- 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid (CAS: Not specified, ): Contains a methoxycarbonyl group at the para-position, adding both electron-withdrawing (carbonyl) and electron-donating (methoxy) effects. This dual functionality broadens its utility in synthesizing ester-functionalized biaryls, unlike the simpler methoxy-iodo derivative .

Functional Group Variations

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.